2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile
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Overview
Description
The compound “2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile” contains several functional groups. The morpholin-4-yl group is a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . The phenyl group is a common aromatic ring found in many organic compounds. The 1,2,4-triazol-3-yl group is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring. The acetonitrile group contains a nitrile functional group, which is often seen in organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the morpholine, phenyl, 1,2,4-triazole, and acetonitrile groups. The morpholine ring is known to adopt a chair conformation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholin-4-yl group and the nitrile group could impact the compound’s solubility in different solvents .Scientific Research Applications
Chromatographic Analysis
A study by Varynskyi and Kaplaushenko (2017) focused on developing and validating a highly sensitive and efficient High-Performance Liquid Chromatography (HPLC) method for determining impurities in the bulk drug of morpholin-4-ium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate. This work is significant for quality control in pharmaceutical manufacturing (Varynskyi & Kaplaushenko, 2017).
Force Degradation Study
Varynskyi and Kaplaushenko (2019) also conducted a force degradation study of this compound, providing valuable information for confirming the selectivity of API and impurity determination methods. This research contributes to understanding the stability and degradation patterns of the drug (Varynskyi & Kaplaushenko, 2019).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles and their derivatives, evaluating their antimicrobial activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Metabolism Study
Another study by Varynskyi and Kaplaushenko (2020) investigated the main metabolite of morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, contributing to the understanding of its metabolism and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020).
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Mode of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s worth noting that many indole derivatives, which share some structural similarities with this compound, have been found to exhibit various biological activities .
Action Environment
It’s also worth noting that the compound belongs to a class of compounds (phenylmorpholines) and shares structural similarities with another class of compounds (indole derivatives) that have been found to exhibit a wide range of biological activities .
Future Directions
Properties
IUPAC Name |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c15-7-6-13-16-17-14(18-8-10-20-11-9-18)19(13)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCNYFGVMXKKNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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